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Trial Details /

Dosing Regimen
Phase g Reg

Key Safety and
Tolerability Findings

Efficacy Outcomes &
Conclusions

First-in-human  « MTD: 330 mg once-

Phase | [1] daily (continuous) ¢
Alternative: 260 mg
(intermittent, days 1-
21/28)

Phase Ib * RP2D with

(Combination
Therapy) [2]

Paclitaxel: 330 mg
(days 1-21/28) or 260
mg (continuous) ¢
RP2D with
Letrozole: 260 mg
(continuous)

Phase Il FERGI < Part 1: 340 mg

(Fulvestrant) (days 1-21/28) +

[3] Fulvestrant « Part 2:
260 mg (days 1-
21/28) + Fulvestrant

Most common toxicities:
grade 1-2 nausea, rash,
fatigue. DLT: grade 3
maculopapular rash.

Manageable safety
profile in combination.
Grade =3 AEs in 72.5%
of patients; serious AEs
in 30.4%.

Part 1: Grade 3+ AEs:
61% (Pictilisib) vs. 28%
(placebo). Part 2 (Lower
Dose): Grade 3+ AEs:
36% (Pictilisib) vs. 37%
(placebo).

Established RP2D. Showed
on-target pharmacodynamic
activity and preliminary
antitumor activity.

Antitumor activity supported
further investigation in a
randomized study.

No significant PFS
improvement vs. placebo.
Conclusion: Toxicity limited
dosing and potentially efficacy.
No further development in this
setting.
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Toxicity Troubleshooting Guide

The toxicities observed with Pictilisib are characteristic of the PI3K inhibitor class. The following guide

addresses the most common issues and potential management strategies derived from the trials.

Adverse Event

Observed Grade &
Frequency

Management & Mitigation Strategies

Rash

Hyperglycemia

Gastrointestinal
Toxicity

Fatigue

Hepatotoxicity

Mood Changes

Dose-Limiting Toxicity (DLT);
Grade 3 maculopapular rash
reported [1].

Common class effect;
frequently Grade =3 [4] [5].

Very common; includes
diarrhea, nausea, and vomiting
(mostly Grade 1-2) [4] [6].

Frequent; mostly Grade 1-2 [1].

Grade =3 transaminitis
(elevated ALT) observed [5].

Reported with PI3K inhibitor
class (e.g., anxiety, depression)

[6].

* Proactive dermatologic care. » Dose
interruption and reduction (e.g., from 340 mg to
260 mg) [3].

* Close monitoring of blood glucose. « May
require intervention with antihyperglycemic
medications.

« Standard supportive care with antiemetics
and antidiarrheals.

« Patient education and activity management.

* Regular monitoring of liver function tests. ¢
Dose modification per protocol if required.

* Patient screening and monitoring for mood
alterations. » Note: More associated with
Buparlisib, which crosses the blood-brain
barrier.

Experimental Protocols for Efficacy Assessment

For researchers studying PI3K inhibition, here are key methodologies to evaluate drug effects and

mechanisms of resistance, as highlighted in the literature.

e Pharmacodynamic (PD) Biomarker Analysis: In the phase I trial, target engagement was confirmed
by assessing the suppression of phosphorylated AKT (Ser473) in platelet-rich plasma (PRP) and
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tumor tissue biopsies. A >90% suppression in pAKT levels at 3 hours post-dose was observed at the
MTD [1].

¢ Functional Imaging: ~18F-FDG-PET scans were used as a non-invasive PD biomarker. A significant
decrease in “18F-FDG uptake (>25%) was observed in 7 of 32 evaluable patients, confirming
modulation of the PI3K pathway which is heavily involved in cellular metabolism [1].

¢ Investigating Combinatorial Strategies: A combinatorial drug screen on PI3K inhibitor-resistant cell
lines identified CDK4/6 inhibition as a potent strategy to overcome resistance. The study found that
sensitive cancers suppress phosphorylation of the RB protein (pRB) upon PI3K inhibition, while
resistant ones do not. The combination of a PI3K inhibitor (like Pictilisib) and a CDK4/6 inhibitor (like
LEEO11) led to synergistic reduction in cell viability and overcame resistance in preclinical models [7].

PIBK/AKT/mMTOR Pathway & Dose Optimization Logic

The following diagrams illustrate the therapeutic target of Pictilisib and a logical framework for dose

optimization based on clinical findings.
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Key Takeaways for Researchers

¢ Toxicity was a Primary Limitation: The clinical development of Pictilisib highlights that achieving a
therapeutically effective dose is often constrained by on-target, dose-limiting toxicities like
rash and hyperglycemia [3].

e Dose Reduction and Scheduling are Critical Levers: Strategies such as dose reduction (from
340 mg to 260 mg) and intermittent scheduling were directly tested and shown to improve the
safety profile, though this came at the cost of overall efficacy in the FERGI trial [3].

¢ Future Lies in Selective Inhibition: The failure of pan-PI3K inhibitors like Pictilisib led to the
conclusion that inhibitors with greater selectivity for specific PI3K isoforms are needed to
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improve tolerability and potentially increase efficacy [3]. This has been validated by the subsequent
approval of the a-specific inhibitor Alpelisib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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